
4-Phenoxybenzene-1,2-diamine
Overview
Description
4-Phenoxybenzene-1,2-diamine serves as a fundamental monomer in the synthesis of polyimides and polyamides due to its unique chemical structure that allows for the formation of high-performance polymers. These polymers are characterized by their exceptional thermal stability, mechanical properties, and chemical resistance, making them suitable for advanced material applications.
Synthesis Analysis
The synthesis of 4-Phenoxybenzene-1,2-diamine involves nucleophilic aromatic substitution reactions and reduction processes. For instance, a study by Morikawa et al. (2012) describes the synthesis of diamines from 4-fluoro-3-phenyl nitrobenzene, which are then used to produce polyimides with high thermal stability and amorphous nature through a conventional two-step procedure including ring-opening polymerization and subsequent thermal cyclic dehydration (Morikawa, Miyata, & Nishimura, 2012).
Molecular Structure Analysis
The molecular structure of 4-Phenoxybenzene-1,2-diamine and its derivatives is crucial for the properties of the resulting polymers. The presence of the phenoxy and diamine groups contributes to the solubility and thermal stability of the polymers. Yang et al. (2001) synthesized soluble alternating copoly(amide–imide)s based on 1,2-bis(4-trimellitimidophenoxy)-4-t-butylbenzene and various aromatic diamines, demonstrating the impact of molecular structure on polymer solubility and thermal properties (Yang & Wei, 2001).
Chemical Reactions and Properties
Chemical reactions involving 4-Phenoxybenzene-1,2-diamine typically lead to the formation of high-performance polymers with excellent thermal and mechanical properties. The reactivity of the diamine group with dianhydrides or dicarboxylic acids forms polyimides and polyamides with high glass transition temperatures and thermal stability. An example includes the work by Yang, Hsiao, and Chen (1994), where polyamide-imides were synthesized with excellent solubility and thermal stability (Yang, Hsiao, & Chen, 1994).
Scientific Research Applications
Soluble Alternating Copoly(Amide–Imide)s : Utilizing 4-Phenoxybenzene-1,2-diamine for the synthesis of novel poly(amide–imide)s, these polymers exhibit excellent solubility in amide-type solvents, high tensile strength, and notable thermal stability with glass transition temperatures above 234°C (Yang & Wei, 2001).
Aromatic Polyamides : The diamine forms the basis for creating aromatic polyamides with inherent viscosities up to 2.00 dL/g. These polyamides are soluble in aprotic solvents and form transparent, flexible films, demonstrating good mechanical properties and high thermal resistance (Yang, Hsiao, & Yang, 1996).
Soluble and Thermally Stable Polyimides : A diamine monomer containing triaryl imidazole pendant group was synthesized using 4-Phenoxybenzene-1,2-diamine. Resulting polyimides show high solubility in polar solvents, high glass transition temperatures, and good thermal stability (Ghaemy & Alizadeh, 2009).
Semifluorinated Poly(Ether Amide)s : This research explored the use of a diamine monomer in the synthesis of polyamides for gas separation applications. The polymers displayed high molecular weight, thermal stability, and good gas transport properties (Bandyopadhyay et al., 2013).
Fluorescent Probes : The diamine was used in synthesizing a fluorescent probe for zinc ions, demonstrating strong fluorescence and high quantum yield (Wen-yao, 2012).
Polyimides with High Polyaddition Reactivity : A phthalonitrile-containing diamine synthesized from 4-Phenoxybenzene-1,2-diamine was used to create polyimides with good organosolubility and thermal properties (Zeng, Zou, & Yang, 2014).
Soluble Thermally Stable Poly(Keto Ether Ether Amide)s : The diamine was integral in the preparation of these polymers, which displayed high thermal stability and enhanced solubility due to the incorporation of keto, ether, and aromatic units (Sabbaghian et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4-phenoxybenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVIHKKXPLPDSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443044 | |
| Record name | 4-phenoxybenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxybenzene-1,2-diamine | |
CAS RN |
13940-96-0 | |
| Record name | 4-phenoxybenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


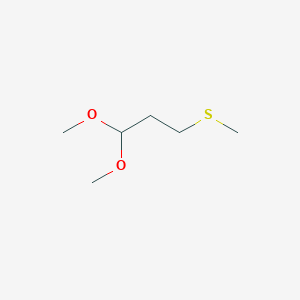


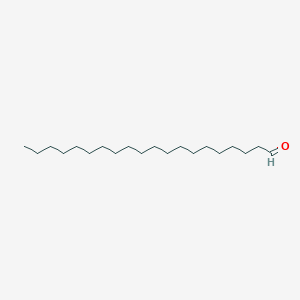
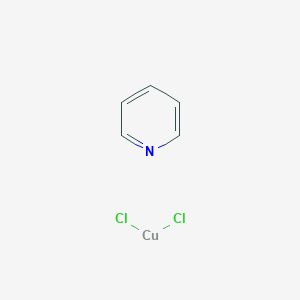

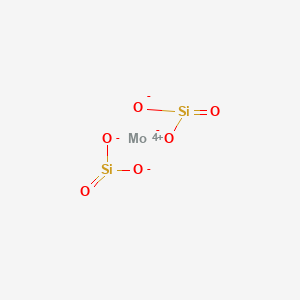
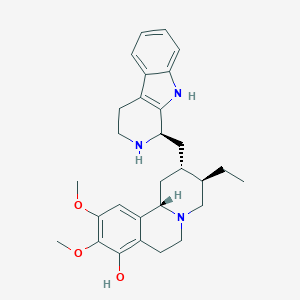
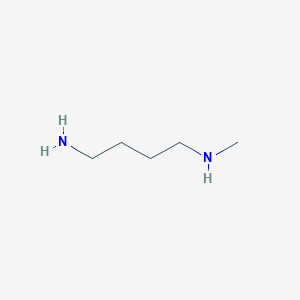
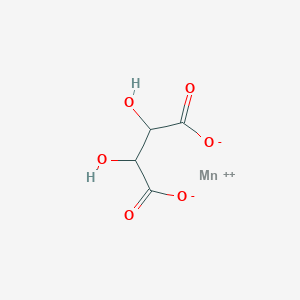
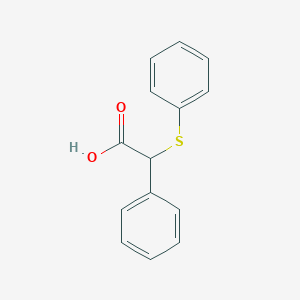
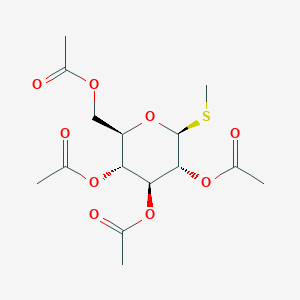
![Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-](/img/structure/B81927.png)